molecular formula C12H8ClF2N3OS B2653877 5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898646-77-0

5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2653877
CAS No.: 898646-77-0
M. Wt: 315.72
InChI Key: DRHZSEXAZNADGP-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic compound belonging to the class of pyrimidine carboxamides. These compounds are characterized by a central pyrimidine ring, a key heterocyclic structure in medicinal chemistry, which is functionalized with chloro, methylsulfanyl, and carboxamide groups. The specific arrangement of these substituents, particularly the 2,5-difluorophenyl group on the carboxamide nitrogen, is designed to influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets. Pyrimidine derivatives are extensively investigated in scientific research for their potential as kinase inhibitors and for modulating various cellular signaling pathways. The methylsulfanyl group at the 2-position of the pyrimidine ring can serve as a versatile chemical handle for further synthetic modification to explore structure-activity relationships. This product is provided for early discovery research as part of a collection of unique chemicals. As is standard for such research compounds, Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. The compound is supplied with the explicit understanding that it is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All sales are final.

Properties

IUPAC Name

5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2N3OS/c1-20-12-16-5-7(13)10(18-12)11(19)17-9-4-6(14)2-3-8(9)15/h2-5H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHZSEXAZNADGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using reagents such as methylthiol or dimethyl disulfide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with similar pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrimidine can inhibit tumor growth by targeting specific enzymes involved in cell proliferation .

Antiviral Properties

The compound has also shown promise as an antiviral agent. Case studies have reported its efficacy against viral infections by disrupting viral replication processes. The mechanism involves inhibiting viral polymerases, which are crucial for the replication of RNA viruses .

Case Study: Antiviral Efficacy

A notable case study conducted on a series of pyrimidine derivatives, including this compound, revealed a significant reduction in viral load in treated subjects compared to controls. The study emphasized the need for further clinical trials to validate these findings and explore dosage optimization .

Pesticidal Activity

Research into the agricultural applications of this compound has highlighted its potential as a pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest control with minimal environmental impact.

Case Study: Field Trials

Field trials conducted on crops treated with this compound showed a marked decrease in pest populations without harming beneficial insects. The results indicated an effective pest management strategy that could be integrated into sustainable agricultural practices .

Polymer Development

The unique chemical properties of this compound also lend themselves to applications in materials science. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

In a study examining polymer blends containing this compound, researchers found improved tensile strength and thermal resistance compared to traditional polymers. These findings suggest potential applications in the development of advanced materials for industrial use .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the pyrimidine ring and the aryl carboxamide moiety. Below is a detailed analysis of key analogs and their distinguishing features:

Substituent Effects on the Pyrimidine Ring

Analog 1 : 5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide ()
  • Pyrimidine substituents : Ethylsulfanyl (position 2), chloro (position 5).
  • Carboxamide group : Linked to a 4-sulfamoylphenyl ring with a 2,6-dimethylpyrimidinyl substituent.
  • The sulfamoylphenyl group enhances solubility due to its polar nature, which may improve bioavailability .
Analog 2 : 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide ()
  • Pyrimidine substituents : 4-Fluorobenzylsulfanyl (position 2), chloro (position 5).
  • Carboxamide group : Attached to a 4-sulfamoylphenethyl chain.
  • Key differences: The 4-fluorobenzylsulfanyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to target proteins.
Analog 3 : 5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide ()
  • Pyrimidine substituents : Ethylsulfanyl (position 2), chloro (position 5).
  • Carboxamide group : Linked to a 2-methoxyphenyl ring.
  • Key differences :
    • The methoxy group on the phenyl ring provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.
    • Ethylsulfanyl vs. methylsulfanyl may lead to differences in metabolic stability, as larger alkyl groups are often more resistant to oxidation .

Pharmacological and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Pyrimidine Substituent 2-methylsulfanyl 2-ethylsulfanyl 2-(4-fluorobenzylsulfanyl) 2-ethylsulfanyl
Aryl Group 2,5-difluorophenyl 4-sulfamoylphenyl 4-sulfamoylphenethyl 2-methoxyphenyl
Molecular Weight ~339.8 g/mol (calculated) ~507.0 g/mol (estimated) ~535.1 g/mol (estimated) ~353.9 g/mol (calculated)
LogP (Predicted) ~3.2 (methylsulfanyl) ~2.8 (sulfamoyl reduces LogP) ~3.5 (fluorobenzyl increases) ~3.1 (methoxy reduces slightly)
Solubility Moderate (fluorophenyl) High (sulfamoyl group) Low (bulky substituents) Moderate (methoxy)

Notes:

  • Sulfamoyl-containing analogs () exhibit higher solubility, advantageous for oral administration but possibly at the cost of membrane permeability .

Structural and Computational Insights

  • Crystallography: Tools like SHELX and ORTEP-3 () are critical for determining the crystal structures of such compounds.
  • Docking Studies : AutoDock Vina () could predict binding modes of these compounds. For instance, the methylsulfanyl group in the target compound may occupy hydrophobic pockets in enzymes, while difluorophenyl groups engage in halogen bonding .

Biological Activity

5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide, with the CAS number 898646-77-0, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈ClF₂N₃OS
  • Molecular Weight : 319.72 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine core substituted with a chloro group and a difluorophenyl moiety, which is characteristic of many biologically active compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide synthesis, which is crucial for cellular proliferation.
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.

Biological Activity Data

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of dihydrofolate reductase (DHFR) activity
Antitumor ActivityInduces apoptosis in cancer cell lines; IC50 values in the low micromolar range
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the inhibition of key enzymes involved in DNA synthesis, particularly DHFR .
  • Antimicrobial Studies : In vitro assays revealed that the compound exhibited notable activity against several strains of bacteria, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a reasonable half-life, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide with high yield and purity?

  • Methodological Answer : Optimize reaction conditions using a pyrimidine core (e.g., 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid as a precursor) and introduce substituents via nucleophilic aromatic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (≥98%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methylsulfanyl and difluorophenyl groups).

  • X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .

  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H+^+] peaks).

  • Thermal analysis : Determine melting point (mp) and thermal stability via DSC (reference: mp 137.5–139°C for structurally related pyrimidines) .

    Technique Key Parameters Application
    X-ray CrystallographyDihedral angles, H-bonding networksStructural conformation analysis
    NMRChemical shifts (δ 2.5 ppm for S–CH3_3)Substituent identification
    HPLCRetention time, peak symmetryPurity validation

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at -20°C (long-term) or -4°C (short-term) to prevent decomposition. Avoid skin contact due to potential toxicity. Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s bioactivity?

  • Methodological Answer : Perform single-crystal X-ray diffraction to identify H-bonding motifs (e.g., N–H⋯N bonds forming six-membered rings). Compare bioactivity (e.g., antimicrobial assays) of polymorphic forms. For example, weak C–H⋯π interactions in the crystal lattice may reduce solubility, impacting bioavailability .

Q. How can researchers resolve discrepancies in reported thermal stability data for halogenated pyrimidine carboxamides?

  • Methodological Answer : Standardize DSC protocols (heating rate: 10°C/min, nitrogen atmosphere). Compare degradation onset temperatures under varying humidity (e.g., 0% vs. 50% RH). For this compound, thermal decomposition above 200°C suggests stability under typical lab conditions .

Q. What experimental strategies address conflicting antimicrobial activity results in structurally similar pyrimidines?

  • Methodological Answer :

  • Control variables : Use consistent microbial strains (e.g., E. coli ATCC 25922) and culture conditions (pH, temperature).
  • Dose-response curves : Test concentrations from 1–100 µM to identify MIC (Minimum Inhibitory Concentration).
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing Cl with F) to isolate electronic effects .

Q. How does the methylsulfanyl group affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methylsulfanyl (-SMe) group is a good leaving group. Perform kinetic studies using polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., amines). Monitor reaction rates via 1H^1H-NMR to compare with -OCH3_3 or -Cl analogs .

Methodological Frameworks for Research Design

  • Guiding Principle : Link synthesis and bioactivity studies to theoretical frameworks (e.g., QSAR for predicting substituent effects on antimicrobial activity) .
  • Data Contradiction Analysis : Apply Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical poles) to evaluate conflicting results holistically .

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